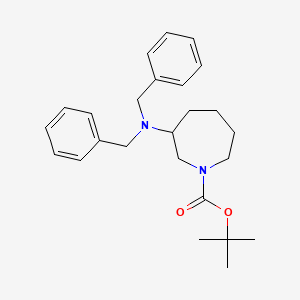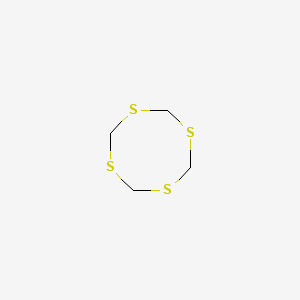
1,3,5,7-Tetrathiocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrathiocane can be synthesized through the reaction of 1,4-dichlorobutane with sodium sulfide. The reaction typically occurs in an aqueous medium and involves heating the reactants to facilitate the formation of the cyclic structure. The general reaction is as follows:
Cl-(CH2)4-Cl+2Na2S→C4H8S4+4NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, concentration of reactants, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 1,3,5,7-Tetrathiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and disulfides. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3,5,7-Tetrathiocane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s sulfur content allows it to interact with biological molecules, making it useful in studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
作用机制
The mechanism of action of 1,3,5,7-Tetrathiocane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms in its ring structure. These transformations can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and proteins. The compound’s ability to form disulfide bonds and participate in redox reactions is crucial to its biological and chemical activity.
相似化合物的比较
1,3,5-Trithiane: A cyclic sulfur compound with three sulfur atoms in the ring.
1,3,5,7-Tetraoxocane: A cyclic compound with four oxygen atoms in the ring.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: An energetic material with a similar ring structure but containing nitrogen and nitro groups.
Uniqueness: 1,3,5,7-Tetrathiocane is unique due to its specific arrangement of sulfur atoms within the ring, which imparts distinct chemical reactivity and properties. Unlike its oxygen or nitrogen analogs, the sulfur atoms in this compound allow for unique redox chemistry and interactions with biological molecules.
属性
CAS 编号 |
2373-00-4 |
|---|---|
分子式 |
C4H8S4 |
分子量 |
184.4 g/mol |
IUPAC 名称 |
1,3,5,7-tetrathiocane |
InChI |
InChI=1S/C4H8S4/c1-5-2-7-4-8-3-6-1/h1-4H2 |
InChI 键 |
QRGGVNODEBZTBI-UHFFFAOYSA-N |
规范 SMILES |
C1SCSCSCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



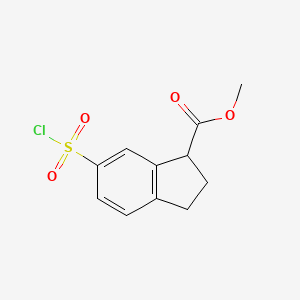
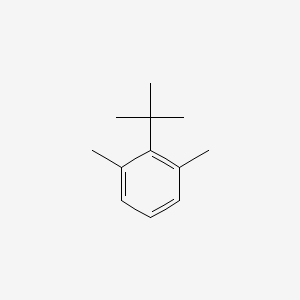
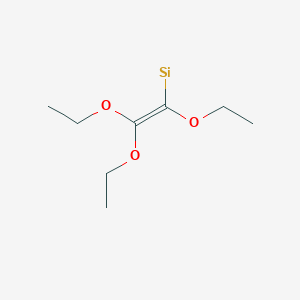
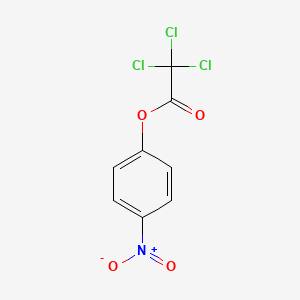
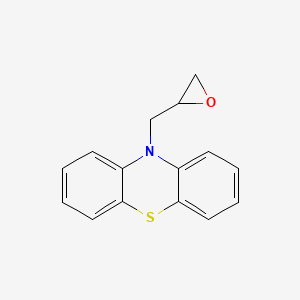
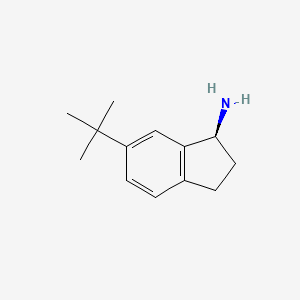
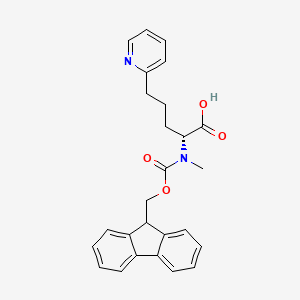
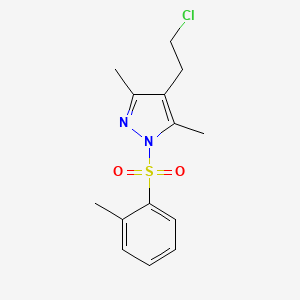
![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)
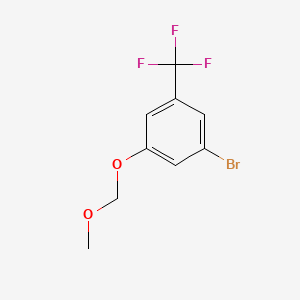
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)
